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Compound of Interest

Compound Name: (R)-PF-04991532

Cat. No.: B609948 Get Quote

An In-Depth Technical Guide to the Hepatoselective Glucokinase Activator (S)-PF-04991532

This technical guide provides a comprehensive overview of the potent and hepatoselective

glucokinase activator, (S)-PF-04991532, for researchers, scientists, and drug development

professionals. The document details its chemical properties, mechanism of action, relevant

quantitative data, experimental protocols, and associated signaling pathways.

A Note on Chirality
It is important to note that the biologically active and extensively studied enantiomer of PF-

04991532 is the (S)-enantiomer. Research indicates that the activation of glucokinase and the

subsequent induction of target genes are dependent on the molecule's chirality. While the (R)-

enantiomer may be commercially available, the vast body of scientific literature focuses on the

(S)-enantiomer due to its pharmacological activity.

IUPAC Name and Chemical Structure
IUPAC Name: 6-[[(2S)-3-Cyclopentyl-1-oxo-2-[4-(trifluoromethyl)-1H-imidazol-1-

yl]propyl]amino]-3-pyridinecarboxylic acid.[1][2]

Chemical Formula: C₁₈H₁₉F₃N₄O₃[2]

Molecular Weight: 396.36 g/mol [2]

CAS Number: 1215197-37-7[2]
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Chemical Structure:

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for (S)-PF-

04991532.

Table 1: In Vitro Activity of (S)-PF-04991532

Parameter Species Value Reference

Glucokinase

Activation (EC₅₀)
Human 80 nM [3][4]

Glucokinase

Activation (EC₅₀)
Rat 100 nM [3][4]

2-[¹⁴C]-deoxyglucose

Uptake (EC₅₀)

Primary Rat

Hepatocytes
1.261 µM [3]

Glucose Oxidation

(EC₅₀)

Primary Rat

Hepatocytes
5.769 µM [3]

Glucose Production

from 1-[¹⁴C]-lactate

(EC₅₀)

Primary Rat

Hepatocytes
0.626 µM [3]

Table 2: In Vivo Effects of (S)-PF-04991532 in Goto-Kakizaki Rats
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Parameter Treatment Result Reference

Glucose Infusion Rate Single Dose ~5-fold increase [4][5]

Endogenous Glucose

Production
Single Dose 60% reduction [4][5]

Plasma Glucose
28-day dosing (30, 60,

100 mg/kg)

Dose-dependent

decrease
[4]

Plasma Triglycerides
28-day dosing (100

mg/kg)
Increase [4]

Hepatic Triglycerides 19 and 28-day dosing No change [3][4]

Mechanism of Action and Signaling Pathway
(S)-PF-04991532 is a potent and hepatoselective glucokinase (GK) activator.[3][4] Glucokinase

is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells,

where it catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). This action

facilitates glycogen synthesis and glycolysis in the liver. The hepatoselectivity of PF-04991532

is achieved through its interaction with organic anion-transporting polypeptides (OATPs) in the

liver, which leads to higher concentrations in hepatocytes compared to other tissues.[4][6]

The activation of glucokinase by PF-04991532 increases the intracellular concentration of G6P.

Elevated G6P levels allosterically activate the transcription factor Carbohydrate Response

Element-Binding Protein (ChREBP).[7][8] Activated ChREBP translocates to the nucleus and

binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes,

leading to their increased transcription. These target genes include those involved in glycolysis

(e.g., L-pyruvate kinase) and de novo lipogenesis (e.g., acetyl-CoA carboxylase and fatty acid

synthase).[9]
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Caption: Signaling pathway of (S)-PF-04991532 in hepatocytes.

Experimental Protocols
Isolation and Culture of Primary Rat Hepatocytes
A two-step collagenase perfusion technique is commonly used for the isolation of primary rat

hepatocytes.

Perfusion: The rat liver is first perfused in situ with a Ca²⁺-free buffer (e.g., containing EDTA)

to flush out blood and loosen cell-to-cell junctions. This is followed by perfusion with a buffer

containing collagenase to digest the extracellular matrix.

Cell Liberation and Purification: The digested liver is excised, and hepatocytes are

mechanically liberated. The cell suspension is then filtered to remove undigested tissue and

purified, often through density-gradient centrifugation, to separate viable hepatocytes.

Cell Culture: Viable hepatocytes are seeded on collagen-coated culture plates in a suitable

medium, such as William's Medium E, supplemented with fetal bovine serum and other

necessary additives. Cells are typically allowed to attach and form a monolayer before

experimental treatments.

In Vitro Glucose Metabolism Assays
Glucose Uptake Assay:
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Primary rat hepatocytes are cultured to form a monolayer.

Cells are incubated with (S)-PF-04991532 at various concentrations for a specified period

(e.g., 1 hour).

Radiolabeled 2-deoxyglucose (e.g., 2-[¹⁴C]-deoxyglucose) is added to the culture medium.

After a defined incubation time, the cells are washed to remove extracellular radiolabel.

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter

to quantify glucose uptake.

Glucose Production Assay:

Hepatocytes are treated with (S)-PF-04991532.

A radiolabeled gluconeogenic precursor, such as 1-[¹⁴C]-lactate, is added to the culture

medium.

After incubation, the amount of radiolabeled glucose released into the medium is

quantified to determine the rate of gluconeogenesis.

Gene Expression Analysis
RNA Extraction: Following treatment with (S)-PF-04991532, total RNA is extracted from

hepatocytes using a suitable kit (e.g., RNeasy kit).

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA

(cDNA).

Quantitative PCR (qPCR): The expression levels of target genes (e.g., G6Pase, ChREBP,

ACC, FAS) are quantified by qPCR using gene-specific primers. Gene expression is typically

normalized to a housekeeping gene.

Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the effects of

(S)-PF-04991532 on primary rat hepatocytes.
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Experimental Workflow for (S)-PF-04991532 Evaluation in Primary Rat Hepatocytes

4. Perform Assays

1. Isolate Primary Rat Hepatocytes
(Collagenase Perfusion)

2. Culture Hepatocytes
(Collagen-coated plates)

3. Treat with (S)-PF-04991532
(Dose-response and time-course)

Glucose Uptake Assay
(Radiolabeled 2-deoxyglucose)

Glucose Production Assay
(Radiolabeled lactate)

Gene Expression Analysis
(qPCR for ChREBP target genes)

5. Data Analysis and Interpretation
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Caption: Workflow for studying (S)-PF-04991532 in hepatocytes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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